(3S)-3-(trifluoromethoxy)piperidine
Description
Strategic Importance of Fluorinated Motifs in Molecular Design
The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, has become a widely adopted strategy in molecular design. mdpi.com Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic properties of a molecule without introducing substantial steric bulk. mdpi.comacs.org This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. mdpi.comresearchgate.netrsc.org The trifluoromethoxy group, in particular, is gaining prominence due to its unique combination of properties, including high stability and lipophilicity. mdpi.com The strategic placement of fluorinated motifs can have a profound impact on a molecule's in vitro potency and its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comscispace.comnih.gov
Position of (3S)-3-(trifluoromethoxy)piperidine within the Realm of Chiral Fluorinated Heterocycles
This compound stands as a prime example of a molecule that synergistically combines the advantageous features of both chiral piperidines and fluorinated motifs. This compound features a piperidine (B6355638) ring with a defined stereocenter at the 3-position, to which a trifluoromethoxy group is attached. This specific arrangement offers a unique set of properties that make it a highly valuable building block in the synthesis of more complex molecules. The presence of the chiral center allows for stereospecific interactions, while the trifluoromethoxy group can enhance metabolic stability and modulate the electronic character of the molecule. The synthesis of such chiral fluorinated heterocycles is an active area of research, with various methods being developed to access these valuable compounds. wiley.comwhiterose.ac.uke-bookshelf.de
Overview of Research Trajectories for this compound
Research involving this compound and related structures is primarily focused on its application as a key intermediate in the synthesis of novel bioactive compounds. nuph.edu.uaresearchgate.net Medicinal chemists are exploring its incorporation into drug candidates for a range of therapeutic areas. The development of efficient and scalable synthetic routes to this compound and its analogues is a significant research trajectory, as this will facilitate its wider use in drug discovery and development programs. nuph.edu.uaresearchgate.net The unique properties conferred by the trifluoromethoxy group are of particular interest, and studies are ongoing to fully understand its influence on the biological activity and pharmacokinetic profiles of molecules containing this moiety.
Structure
3D Structure
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(3S)-3-(trifluoromethoxy)piperidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |
InChI Key |
PPFJYWUZKUUXKI-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)(F)F |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for the Enantioselective Preparation of 3s 3 Trifluoromethoxy Piperidine
Asymmetric Synthesis Approaches
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate, guiding a stereoselective transformation, and then being removed to yield the enantiomerically enriched product. rsc.orgnih.govwikipedia.orgsigmaaldrich.com For the synthesis of (3S)-3-(trifluoromethoxy)piperidine, a chiral auxiliary could be appended to a piperidine (B6355638) precursor to direct the stereoselective introduction of a functional group at the C3 position, which can then be converted to the trifluoromethoxy group.
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam. rsc.orgwikipedia.org In a hypothetical approach for the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of a suitable piperidine precursor, such as a tetrahydropyridine (B1245486) derivative. Subsequent diastereoselective functionalization of the C3 position, for instance, through a Michael addition or an epoxidation, would be directed by the chiral auxiliary. Following the stereoselective transformation, the auxiliary would be cleaved, and the introduced functionality would be converted to the trifluoromethoxy group. Although specific examples for the synthesis of this compound using this strategy are not extensively documented, the general principles of chiral auxiliary-mediated synthesis are well-established for constructing chiral piperidine rings. nih.gov
Asymmetric Catalysis for Piperidine Ring Formation
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, often utilizing small organic molecules, such as proline and its derivatives or chiral phosphoric acids, to catalyze asymmetric transformations. whiterose.ac.uk For the synthesis of chiral piperidines, organocatalytic methods can be employed to construct the piperidine ring with high enantioselectivity. nih.gov
One potential organocatalytic approach to this compound could involve an enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by cyclization and subsequent functional group manipulation. For instance, a chiral amine catalyst could facilitate the enantioselective addition of a carbon or heteroatom nucleophile to a suitable precursor, establishing the stereocenter at the C3 position. While direct organocatalytic methods for the synthesis of this compound are not prominently reported, the synthesis of chiral 3-hydroxypiperidines, potential precursors, has been achieved through organocatalytic nitroso-aldol reactions. nih.gov
Transition metal catalysis offers a versatile platform for the enantioselective synthesis of piperidines, with methods such as asymmetric hydrogenation and cross-coupling reactions being particularly effective. organic-chemistry.orgsnnu.edu.cncatalyst-enabling-synthetic-chemistry.com A notable strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. This approach allows for the direct formation of the saturated heterocyclic ring with concomitant control of stereochemistry.
A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. organic-chemistry.orgsnnu.edu.cn This method involves a three-step process: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction to afford the chiral piperidine. While this has been applied to various 3-arylpiperidines, its application to the synthesis of 3-alkoxy derivatives like the target compound would require further investigation.
A hypothetical pathway could involve the asymmetric hydrogenation of a suitably substituted pyridine precursor. For example, a 3-hydroxypyridine (B118123) derivative could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as an iridium or rhodium complex with a chiral ligand, to furnish (3S)-3-hydroxypiperidine. This intermediate could then be subjected to trifluoromethoxylation.
Biocatalytic Transformations and Enzymatic Resolution
Biocatalysis provides a green and highly selective alternative for the synthesis of chiral compounds, including piperidine derivatives. nih.govresearchgate.netnih.gov Enzymes, such as ketoreductases and lipases, can catalyze reactions with high enantioselectivity under mild conditions.
A well-documented approach for the synthesis of the key precursor, (S)-N-Boc-3-hydroxypiperidine, is the asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs). researchgate.net Several studies have demonstrated the use of recombinant KREDs, often co-expressed with a cofactor regeneration system like glucose dehydrogenase (GDH), to achieve high yields and excellent enantiomeric excess (>99% ee) of the (S)-alcohol. researchgate.net
Table 1: Biocatalytic Reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine
| Biocatalyst | Substrate Concentration | Co-factor Regeneration | Yield | Enantiomeric Excess (ee) | Reference |
| Recombinant Ketoreductase (KRED) | 100 g/L | Glucose Dehydrogenase (GDH) | >95% | >99% | researchgate.net |
Furthermore, enzymatic kinetic resolution of racemic 3-hydroxypiperidine (B146073) derivatives offers another viable route. rsc.org This involves the selective acylation or hydrolysis of one enantiomer by a lipase (B570770), leaving the other enantiomer in high enantiomeric purity. For instance, a lipase could selectively acylate the (R)-enantiomer of a racemic 3-hydroxypiperidine derivative, allowing for the separation of the unreacted (S)-enantiomer.
Chiral Pool Synthesis from Pre-existing Enantiopure Substrates
Chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. researchgate.net This approach can be a powerful strategy for the synthesis of complex chiral molecules by leveraging the existing stereocenters of the starting material.
For the synthesis of this compound, a potential chiral pool precursor could be a derivative of a chiral amino acid, such as (S)-glutamic acid or (S)-lysine. The synthesis would involve a series of transformations to construct the piperidine ring while retaining the stereochemical integrity of the original chiral center. For example, a multi-step sequence involving reduction, cyclization, and functional group interconversions could be envisioned to transform a chiral amino acid derivative into (3S)-3-hydroxypiperidine. This intermediate would then undergo trifluoromethoxylation to yield the final product. While this approach is conceptually sound, specific and efficient routes from common chiral pool sources to this compound are not extensively detailed in the literature.
Trifluoromethoxylation Strategies and Reaction Mechanisms
The incorporation of the trifluoromethoxy (-OCF3) group is a key step in the synthesis of this compound. This group's strong electron-withdrawing nature and steric bulk significantly influence the molecule's properties. nih.gov The strategies to install this moiety can be broadly categorized into direct and indirect methods, each with its own set of mechanistic intricacies.
Direct Trifluoromethoxylation Methods
Direct trifluoromethoxylation involves the introduction of the -OCF3 group onto a pre-existing piperidine scaffold in a single step. These methods are highly sought after for their atom economy and shorter synthetic routes. However, achieving regioselectivity and stereoselectivity in such reactions on a saturated heterocycle like piperidine is a formidable challenge.
Recent advancements have seen the development of electrophilic trifluoromethoxylating agents, such as those based on hypervalent iodine, which have shown promise in the trifluoromethoxylation of various organic molecules. nih.govnih.gov A hypothetical direct approach for the synthesis of 3-(trifluoromethoxy)piperidine (B2827598) could involve the reaction of an N-protected piperidine derivative with such a reagent. For instance, an N-protected 3-hydroxypiperidine could potentially undergo direct O-trifluoromethylation.
Another potential direct route could be the trifluoromethoxylation of an enamine or enol ether derived from N-protected piperidin-3-one. This strategy would leverage the nucleophilicity of the enol-type intermediate to react with an electrophilic source of the trifluoromethoxy group. The subsequent reduction of the ketone and separation of enantiomers or asymmetric reduction would be necessary to obtain the desired (3S) stereoisomer.
Table 1: Hypothetical Direct Trifluoromethoxylation Approaches
| Precursor | Reagent | Potential Product |
|---|---|---|
| N-Boc-3-hydroxypiperidine | Togni-type reagent | N-Boc-3-(trifluoromethoxy)piperidine |
It is important to note that the direct C-H trifluoromethylation of heterocycles is an emerging field, and direct C-H trifluoromethoxylation is even less developed, especially for saturated systems. pnas.org
Indirect Routes to the Trifluoromethoxy Moiety
Indirect routes involve the conversion of a different functional group at the 3-position of the piperidine ring into the trifluoromethoxy group. These multi-step sequences often offer better control over stereochemistry and are currently more established. A common strategy involves the transformation of a hydroxyl group.
A plausible and well-precedented indirect route starts with the readily available (S)-N-Boc-3-hydroxypiperidine. This chiral starting material ensures the correct stereochemistry at the C3 position from the outset. The hydroxyl group can then be converted to the trifluoromethoxy group through a desulfurative fluorination reaction, a method that has been successfully applied in the synthesis of analogous compounds like 4-(trifluoromethoxy)piperidine (B1430414). nuph.edu.ua
This process typically involves:
Formation of a xanthate: The alcohol is reacted with sodium hydride, carbon disulfide, and methyl iodide to form an S-methyl xanthate.
Oxidative desulfurization-fluorination: The xanthate is then treated with an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine-HF to yield the desired trifluoromethyl ether. discoveroakwoodchemical.com
Table 2: Indirect Synthesis of (3S)-N-Boc-3-(trifluoromethoxy)piperidine
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | (S)-N-Boc-3-hydroxypiperidine | 1. NaH, CS2, MeI | (S)-N-Boc-3-(((methylthio)carbonothioyl)oxy)piperidine |
This indirect approach, while longer, provides a reliable method for accessing the enantiomerically pure target compound.
Mechanistic Insights into Trifluoromethoxylation Reactions
The mechanisms of trifluoromethoxylation reactions are complex and depend on the chosen method.
In direct trifluoromethoxylation using electrophilic reagents, the reaction is believed to proceed through the transfer of an electrophilic "CF3O+" equivalent to a nucleophilic carbon center. For instance, the reaction of an enol ether with a Togni-type reagent would involve the attack of the electron-rich double bond on the electrophilic iodine, followed by the transfer of the trifluoromethoxy group.
The mechanism of the indirect route via oxidative desulfurization-fluorination of a xanthate is thought to involve radical intermediates. The oxidant initiates the process, leading to the formation of a key intermediate that undergoes fragmentation and reaction with fluoride ions to build up the -OCF3 group. The use of a hydrogen fluoride-pyridine complex serves as both a source of fluoride and a solvent. discoveroakwoodchemical.com
A proposed mechanism for the rearrangement of N-(hetero)aryl-N-(trifluoromethoxy)amines involves a thermally induced heterolytic cleavage of the N-O bond, followed by recombination of the trifluoromethoxide with the heteroaryl cation. nih.gov While this specific mechanism applies to aromatic systems, it highlights the intricate electronic rearrangements that can be involved in trifluoromethoxylation reactions.
Diastereoselective Synthesis
Once the this compound core is established, further functionalization of the piperidine ring may be desired. In such cases, controlling the stereochemistry of newly introduced substituents relative to the existing trifluoromethoxy group is crucial. This is the realm of diastereoselective synthesis.
Control of Stereochemistry via Diastereomeric Excess
Diastereoselective reactions on the this compound scaffold would aim to produce one diastereomer in significant excess over the other. The stereochemical outcome of such reactions is often governed by the steric and electronic influence of the resident trifluoromethoxy group.
For example, the deprotonation of N-Boc-(3S)-3-(trifluoromethoxy)piperidine at a position alpha to the nitrogen, followed by reaction with an electrophile, could lead to the formation of a new stereocenter. The trifluoromethoxy group would likely direct the incoming electrophile to the less hindered face of the intermediate enolate, leading to a high diastereomeric excess. This principle of substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis. whiterose.ac.uk
Table 3: Hypothetical Diastereoselective Alkylation
| Substrate | Reagents | Major Diastereomer |
|---|
The precise stereochemical outcome would depend on the reaction conditions and the nature of the electrophile.
Sequential Diastereoselective Transformations
The synthesis of complex, polysubstituted piperidines often relies on a sequence of diastereoselective transformations. Starting with enantiopure this compound, a series of reactions can be envisioned to install additional stereocenters with high levels of stereocontrol.
An example of a sequential diastereoselective transformation could involve the diastereoselective reduction of a ketone at a different position on the piperidine ring. For instance, if a carbonyl group were introduced at the C4 position of this compound, its reduction would yield two possible diastereomeric alcohols. The use of a bulky reducing agent might favor attack from the face opposite to the trifluoromethoxy group, leading to a single major diastereomer.
Such sequential strategies are powerful tools for the construction of complex molecules with multiple stereogenic centers, which are often found in biologically active compounds. rsc.orgacs.org The ability to build upon the chiral scaffold of this compound in a stereocontrolled manner is essential for the synthesis of advanced pharmaceutical intermediates.
Green Chemistry Principles in this compound Synthesis
Atom Economy and Step Economy Considerations
To enhance the green credentials of this compound synthesis, researchers are exploring more convergent and catalytic approaches. For example, the development of catalytic enantioselective methods for the direct functionalization of the piperidine ring would represent a significant advance in step economy. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of 3-substituted piperidines from pyridine, offering a three-step route to these valuable building blocks. organic-chemistry.orgnih.govsnnu.edu.cn While not yet applied to the synthesis of the trifluoromethoxy analogue, this strategy highlights a pathway toward greater step efficiency.
Table 1: Comparison of Synthetic Strategies and Green Chemistry Metrics
| Synthetic Strategy | Key Features | Potential Impact on Atom & Step Economy |
| Traditional Multi-step Synthesis | Use of protecting groups, stoichiometric reagents, multiple purifications. nuph.edu.ua | Low atom and step economy. |
| Catalytic Asymmetric Synthesis | Rh-catalyzed reductive Heck reaction of pyridine derivatives. organic-chemistry.orgnih.govsnnu.edu.cn | Improved step economy through a more convergent approach. |
| Biocatalysis | Enantioselective reduction of a ketone precursor using a ketoreductase. researchgate.net | Potentially high atom and step economy due to high selectivity and mild reaction conditions. |
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from non-renewable resources. Green chemistry encourages the use of safer, more sustainable alternatives. In the synthesis of piperidine derivatives, solvents such as dichloromethane (B109758), trichloromethane, toluene, and ethyl acetate (B1210297) have been commonly employed. organic-chemistry.orgucd.ie However, there is a growing effort to replace these with greener options.
Recent research has explored the use of more environmentally friendly solvents for reactions relevant to piperidine synthesis. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been evaluated as greener alternatives to dichloromethane (DCM) and dimethylformamide (DMF) in peptide synthesis, a field that shares common reactions with the synthesis of N-protected piperidines. researchgate.net Propylene carbonate has also been identified as a viable green polar aprotic solvent that can replace DMF and DCM. researchgate.net
Water is the most desirable green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of many organic substrates in water can be a limitation, the development of water-soluble catalysts and reaction conditions can overcome this challenge. For instance, the hydrogenation of pyridine derivatives to piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst. msd-life-science-foundation.or.jp Furthermore, the use of aqueous media in biocatalytic transformations, such as the aforementioned ketoreductase-mediated reduction, is standard practice. researchgate.net
The exploration of alternative reaction media extends beyond simply replacing traditional solvents. The concept of "on-water" synthesis, where reactions are carried out at the interface of an organic substrate and water, has shown rate accelerations and unique selectivity in some cases. While not yet reported for the synthesis of this compound, this approach could offer a novel and green method for certain steps in the synthetic sequence.
Table 2: Properties of Conventional and Greener Solvents
| Solvent | Classification | Key Considerations |
| Dichloromethane | Conventional | Halogenated, suspected carcinogen. |
| Toluene | Conventional | Aromatic hydrocarbon, toxic. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, less toxic than THF. |
| Cyclopentyl methyl ether (CPME) | Greener Alternative | High boiling point, low peroxide formation. |
| Propylene Carbonate | Greener Alternative | Biodegradable, low toxicity. |
| Water | Ideal Green Solvent | Non-toxic, non-flammable, abundant. msd-life-science-foundation.or.jp |
Chemical Transformations and Reactivity Profiles of 3s 3 Trifluoromethoxy Piperidine
Reactivity and Stability of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and metabolic stability.
The trifluoromethoxy group is renowned for its exceptional stability under a wide range of chemical conditions. It is generally considered to be inert to many common reagents, including strong acids, bases, and oxidizing or reducing agents that might affect other functional groups. This high stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which makes the ether oxygen less susceptible to protonation or cleavage. This inherent stability is a key advantage, allowing for a wide variety of chemical transformations to be performed on the piperidine (B6355638) ring without affecting the -OCF3 group.
Metal-Catalyzed Reactions Involving (3S)-3-(trifluoromethoxy)piperidine
Metal-catalyzed reactions offer powerful tools for the functionalization of saturated heterocycles like piperidine. For this compound, these reactions would primarily involve the secondary amine for cross-coupling or the activation of C-H bonds for the introduction of new substituents.
Cross-Coupling Reactions
The secondary amine of this compound is a prime site for functionalization via metal-catalyzed cross-coupling reactions, most notably N-arylation and N-alkylation (Buchwald-Hartwig amination). These reactions are fundamental in medicinal chemistry for the synthesis of complex amines.
While direct studies on this compound are limited, the extensive research on palladium-catalyzed N-arylation of other piperidines provides a strong basis for predicting its behavior. The trifluoromethoxy group, being strongly electron-withdrawing, is anticipated to decrease the nucleophilicity of the piperidine nitrogen. This may necessitate the use of more reactive catalyst systems or stronger bases to achieve efficient coupling.
Key components of such a cross-coupling reaction would include:
Palladium Precatalyst: A variety of Pd(0) or Pd(II) precatalysts are commercially available.
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating both oxidative addition and reductive elimination steps in the catalytic cycle.
Base: A suitable base is required to deprotonate the piperidine nitrogen.
Aryl/Alkyl Halide or Pseudohalide: This reagent provides the group to be coupled to the nitrogen.
Table 1: Representative Palladium-Catalyzed N-Arylation of a Substituted Piperidine
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 85 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-AmylOH | 100 | 92 |
Note: This table presents generalized conditions for N-arylation of a generic substituted piperidine and does not represent experimentally verified reactions of this compound.
C-H Functionalization Strategies
Direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized substrates. For this compound, the primary sites for C-H functionalization would be the C-H bonds on the piperidine ring. The directing effect of the trifluoromethoxy group and the potential for using a directing group on the nitrogen would be key considerations.
Research on the C-H arylation of piperidines has demonstrated that directing groups can enable highly regioselective and stereoselective functionalization. For instance, an amide or other coordinating group installed on the piperidine nitrogen can direct a palladium catalyst to activate a specific C-H bond. While this approach has been successfully applied to the C4 position of piperidines bearing a C3 directing group, applying this to this compound would first require N-functionalization with a suitable directing group.
The electron-withdrawing nature of the trifluoromethoxy group at C3 might also electronically influence the reactivity of the adjacent C-H bonds at C2 and C4, potentially enabling regioselective functionalization even without a strong directing group, for example, through radical-based mechanisms.
Table 2: Example of Directed C-H Arylation of a Piperidine Derivative
| Entry | Directing Group | Arylating Agent | Catalyst | Ligand | Additive | Solvent | Yield (%) |
| 1 | 2-Pyridyl | Aryl Iodide | Pd(OAc)₂ | None | Ag₂CO₃ | Toluene | 75 |
| 2 | 8-Quinolyl | Aryl Bromide | Pd(TFA)₂ | None | K₂CO₃ | Dioxane | 68 |
| 3 | Picolinamide | Aryl Iodide | [Ru(p-cymene)Cl₂]₂ | None | AgOAc | t-AmylOH | 82 |
Note: This table illustrates the concept of directed C-H functionalization on related piperidine systems. The specific conditions and outcomes for this compound would require experimental validation.
Stereochemical Inversion and Retention Studies
The stereochemical integrity of the C3 chiral center in this compound is a critical aspect of its chemistry, particularly in reactions where this center could be epimerized. Any transformation involving the C3 position must be evaluated for its potential to cause either inversion or retention of the stereochemistry.
Stereochemical outcomes are highly dependent on the reaction mechanism. For example, a nucleophilic substitution reaction at C3, if it were to occur, could proceed through different pathways:
Sₙ2 Mechanism: This pathway would lead to a complete inversion of the stereocenter.
Sₙ1 Mechanism: This would likely result in racemization through a planar carbocationic intermediate.
Neighboring Group Participation: The piperidine nitrogen, after appropriate functionalization, or even the oxygen of the trifluoromethoxy group, could potentially act as a neighboring group, leading to retention of stereochemistry through a double inversion mechanism.
While specific studies on this compound are not available, research on other chiral 3-substituted piperidines has shown that the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. For instance, the reduction of a ketone at C3 or the opening of an epoxide fused to the C2-C3 bond would have predictable stereochemical consequences based on established models of asymmetric synthesis.
Table 3: Hypothetical Stereochemical Outcomes at C3 of a Piperidine Derivative
| Reaction Type | Reagents | Plausible Mechanism | Expected Outcome |
| Nucleophilic Substitution of a C3 leaving group | NaN₃ | Sₙ2 | Inversion |
| Solvolysis of a C3-OTs group | H₂O | Sₙ1 | Racemization |
| Intramolecular cyclization involving N and C3 | Base | Intramolecular Sₙ2 | Retention (double inversion) |
Note: This table presents hypothetical scenarios for a generic chiral 3-substituted piperidine to illustrate the principles of stereochemical control. The actual behavior of this compound would depend on the specific reaction conditions.
Synthetic Utility of 3s 3 Trifluoromethoxy Piperidine As a Chiral Building Block
Incorporation into Complex Molecular Architectures
While specific examples detailing the incorporation of (3S)-3-(trifluoromethoxy)piperidine are not extensively documented, the general strategies for utilizing substituted piperidines are well-established. For instance, the synthesis of piperidine (B6355638) derivatives through methods like the catalytic hydrogenation of corresponding pyridine (B92270) precursors is a common approach to generate such building blocks. nih.gov A preparative synthetic route to the related achiral 4-(trifluoromethoxy)piperidine (B1430414) has been developed, underscoring the interest in such scaffolds as promising building blocks in medicinal chemistry. nuph.edu.ua
Table 1: Potential Reactions for Incorporating this compound into Larger Molecules
| Reaction Type | Reagent/Catalyst Example | Potential Product Class |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | N-Alkyl-(3S)-3-(trifluoromethoxy)piperidines |
| N-Acylation | Acyl chloride (e.g., Benzoyl chloride) | N-Acyl-(3S)-3-(trifluoromethoxy)piperidines |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl-(3S)-3-(trifluoromethoxy)piperidines |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Substituted (3S)-3-(trifluoromethoxy)piperidines |
This table represents potential synthetic transformations based on the general reactivity of secondary amines and piperidine scaffolds.
Asymmetric Synthesis of Advanced Intermediates
The inherent chirality of this compound makes it an attractive starting material for the asymmetric synthesis of advanced intermediates. The stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions on the piperidine ring or on substituents attached to it.
Although specific examples for this compound are scarce, the synthesis of chiral, non-racemic trifluoromethyl-substituted piperidines has been reported, highlighting the importance of such fluorinated chiral heterocycles in synthetic chemistry. google.com The development of methods for the stereodivergent synthesis of substituted piperidines further emphasizes the value of controlling stereochemistry in these systems. nuph.edu.ua
Design and Synthesis of Chiral Ligands and Organocatalysts
Chiral piperidine frameworks are frequently employed in the design of ligands for asymmetric catalysis and as organocatalysts. The nitrogen atom can act as a coordinating atom for metals, and the chiral environment provided by the substituted ring can induce enantioselectivity in catalytic transformations.
The this compound scaffold possesses the necessary features to be developed into a chiral ligand or organocatalyst. The nitrogen atom can be functionalized with another coordinating group to create a bidentate ligand. The trifluoromethoxy group, with its specific steric and electronic properties, could influence the catalytic activity and selectivity. While there are no specific reports on ligands or catalysts derived from this compound, the development of chiral rhodium(III) catalysts with other chiral ligands for enantioselective synthesis demonstrates the potential of such approaches. asianpubs.org
Scaffold Hopping and Structure-Activity Relationship Studies in Chemical Library Synthesis
Scaffold hopping is a common strategy in medicinal chemistry to identify novel molecular cores with similar properties to a known active compound. The piperidine ring is a versatile scaffold that can be modified in various ways. The introduction of a trifluoromethoxy group at a specific stereocenter, as in this compound, provides a unique scaffold for such studies.
In the context of structure-activity relationship (SAR) studies, the trifluoromethoxy group can serve as a valuable probe to understand the impact of fluorine substitution on molecular interactions, without direct reference to biological activity. The conformational preferences of fluorinated piperidines are a subject of study, and understanding these can aid in the design of molecules with specific three-dimensional shapes. nih.gov While direct SAR studies employing this compound are not readily found, the general principles of using fluorinated building blocks to explore chemical space are well-established. nih.govnih.gov
Development of Novel Synthetic Methodologies Facilitated by the Compound
The unique properties of this compound could potentially facilitate the development of new synthetic methodologies. For example, the trifluoromethoxy group might influence the reactivity of adjacent functional groups or stabilize certain transition states, leading to novel chemical transformations.
Currently, there are no published synthetic methodologies that have been specifically developed or enabled by the use of this compound. However, the synthesis of related fluorinated piperidines has been a subject of research, with methods such as heterogeneous hydrogenation of fluoropyridines being explored to access these valuable motifs. nih.govacs.org The development of a robust synthesis for this compound itself would be the first step towards its broader application in methodology development. A patent for the preparation of trifluoromethyl piperidine compounds indicates the industrial interest in such fluorinated heterocycles. google.com
Computational and Theoretical Investigations of 3s 3 Trifluoromethoxy Piperidine
Conformational Analysis and Stereoelectronic Effects
The conformational landscape of piperidine (B6355638) derivatives is typically dominated by two low-energy chair conformations. The introduction of a substituent at the C3 position, as in (3S)-3-(trifluoromethoxy)piperidine, leads to the possibility of axial and equatorial orientations of this group, with the conformational equilibrium being governed by a variety of non-covalent interactions.
Gas-Phase and Solution-Phase Conformational Landscapes
In the gas phase, the conformational preference of a substituent on a piperidine ring is primarily determined by steric and intramolecular interactions. For a trifluoromethoxy group, which is sterically demanding, traditional A-value analysis would predict a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C2 and C4.
However, studies on analogous 3-fluorinated piperidines have revealed a counterintuitive preference for the axial conformation, a phenomenon attributed to stabilizing stereoelectronic interactions. d-nb.inforesearchgate.net It is plausible that similar effects are at play for the trifluoromethoxy group, although potentially modulated by its larger size.
The conformational equilibrium is also highly sensitive to the solvent environment. In polar solvents, the preference for the axial conformer of 3-fluoropiperidines is often enhanced. d-nb.inforesearchgate.net This is rationalized by the better solvation of the more polar axial conformer, where the C-F bond dipole is more exposed. For this compound, a similar trend is expected, where polar solvents could shift the conformational equilibrium towards the axial form.
Table 1: Factors Influencing Conformational Preference in Substituted Piperidines
| Factor | Influence on Axial/Equatorial Equilibrium |
| Steric Hindrance | Favors the equatorial position to minimize 1,3-diaxial strain. |
| Hyperconjugation | Can stabilize the axial conformer through donation of electron density from axial C-H bonds into the antibonding orbital of the C-X bond (where X is the electronegative substituent). |
| Dipole-Dipole Interactions | The relative orientation of bond dipoles can favor one conformation over another to minimize the overall molecular dipole moment. |
| Solvation | Polar solvents can preferentially stabilize the more polar conformer, which is often the axial one for electronegative substituents. |
Intramolecular Interactions and Their Influence on Conformation
The conformational preferences in this compound are not solely dictated by classical steric effects. Intramolecular interactions, particularly stereoelectronic ones, play a crucial role. One of the key interactions is hyperconjugation. In the axial conformer, the anti-periplanar arrangement of axial C-H bonds on the piperidine ring with the C-O bond of the trifluoromethoxy group allows for efficient donation of electron density from the σ(C-H) orbitals into the σ*(C-O) antibonding orbital. This interaction can stabilize the axial conformation.
Furthermore, the anomeric effect, typically discussed in the context of heterocyclic rings containing an endocyclic heteroatom adjacent to a substituted carbon, can be invoked by analogy. A computational study on fluoro and trifluoromethyl piperidines highlighted the importance of hyperconjugative delocalization of the nitrogen lone pair into antibonding orbitals of the C-C framework and the C-X bond. researchgate.net For this compound, the orientation of the nitrogen lone pair relative to the C3-substituent will influence the extent of these stabilizing interactions. The axial conformer, depending on the N-H orientation, may allow for more favorable hyperconjugative interactions.
Another critical factor is the gauche effect, which describes the tendency of molecules to adopt a conformation where vicinal electronegative substituents are gauche to each other. In the case of the protonated form of this compound, a gauche arrangement between the positively charged nitrogen and the electronegative trifluoromethoxy group could be stabilizing due to favorable electrostatic interactions. researchgate.net
Electronic Structure and Bonding Analysis
The electronic structure of this compound is significantly influenced by the highly electronegative trifluoromethoxy group. This substituent imparts unique electronic properties to the piperidine ring, which can be quantified using various computational descriptors.
Quantum Chemical Descriptors
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic properties of molecules. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron-withdrawing nature of the trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted piperidine. A lower HOMO energy suggests increased stability and lower reactivity towards electrophiles, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
Table 2: Predicted Electronic Properties of this compound based on Analogous Compounds
| Descriptor | Predicted Effect of the Trifluoromethoxy Group | Rationale |
| HOMO Energy | Lowered | Inductive electron withdrawal by the OCF₃ group. |
| LUMO Energy | Lowered | Inductive electron withdrawal by the OCF₃ group. |
| HOMO-LUMO Gap | Likely increased | Significant stabilization of the HOMO. |
| Dipole Moment | Increased | Introduction of a highly polar C-O-CF₃ moiety. |
| pKa of Conjugate Acid | Lowered | The electron-withdrawing OCF₃ group destabilizes the positive charge on the protonated nitrogen, making the amine less basic. nih.govresearchgate.net |
Charge Distribution and Electrostatic Potentials
The trifluoromethoxy group induces a significant polarization of the electron density within the this compound molecule. The fluorine atoms and the oxygen atom will bear partial negative charges, while the adjacent carbon atoms will have partial positive charges. This charge distribution can be visualized using electrostatic potential (ESP) maps.
The ESP map would reveal regions of negative potential (electron-rich) around the fluorine and oxygen atoms, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the piperidine ring and the nitrogen atom (in its protonated form). This charge distribution is critical in determining how the molecule interacts with biological targets such as enzymes and receptors.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to investigate the reactivity of this compound in various chemical transformations. This involves mapping the potential energy surface for a given reaction, locating the transition state structures, and calculating the activation energies.
For instance, modeling the N-alkylation or N-acylation of this compound would provide insights into its nucleophilicity. The calculations would likely show that the electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine, leading to higher activation barriers for such reactions.
Furthermore, computational studies could explore reactions involving the trifluoromethoxy group itself, although this group is generally considered to be quite stable. Transition state analysis would be crucial in understanding the mechanisms of any potential degradation pathways or metabolic transformations. By identifying the lowest energy transition states, the most likely reaction pathways can be predicted.
Elucidation of Mechanism in Synthetic Transformations
Computational chemistry plays a pivotal role in elucidating the mechanisms of synthetic transformations leading to and involving this compound. By modeling reaction pathways, chemists can identify transition states, intermediates, and the energetic barriers associated with them, thereby gaining a detailed understanding of how a reaction proceeds.
One of the key areas of investigation for piperidine derivatives is the conformational behavior of the ring system, which can significantly influence reaction mechanisms. nih.govresearchgate.net For fluorinated piperidines, computational analyses, often employing Density Functional Theory (DFT), have been crucial in understanding the preference for certain conformations. nih.govresearchgate.netd-nb.info For instance, studies on 3-fluoropiperidines have shown a strong preference for the fluorine atom to be in an axial position, a phenomenon that can be rationalized through a combination of charge-dipole interactions, hyperconjugation, and solvent effects. researchgate.netd-nb.inforesearchgate.net
In the context of synthesizing this compound, computational modeling could be applied to understand the stereoselectivity of the fluorination or trifluoromethoxylation step. For example, in the synthesis of related fluorinated piperidines via the hydrogenation of fluoropyridines, computational studies can help to rationalize the observed cis-selectivity. nih.gov Similarly, for the ring expansion of prolinol derivatives to yield 3-substituted piperidines, quantum theory has been used to understand the regioselectivity of the nucleophilic attack on the intermediate aziridinium (B1262131) ion. nih.gov
Table 1: Representative Computational Approaches for Mechanistic Elucidation
| Computational Method | Application in Piperidine Synthesis | Insights Gained |
| Density Functional Theory (DFT) | Conformational analysis of substituted piperidines. nih.govresearchgate.net | Determination of stable conformers and the energetic preferences for axial vs. equatorial substituents. |
| Transition State Searching | Modeling the key bond-forming/breaking steps in a reaction. | Identification of transition state structures and calculation of activation energies to predict reaction feasibility and selectivity. |
| Natural Bond Orbital (NBO) Analysis | Investigating hyperconjugative interactions. | Understanding the electronic delocalization effects that contribute to conformational stability. |
| Polarizable Continuum Model (PCM) | Simulating solvent effects on reaction pathways. nih.gov | Assessing the influence of the reaction medium on the stability of intermediates and transition states. |
Prediction of Reactivity and Selectivity
Theoretical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and molecular orbitals of the compound, it is possible to forecast how it will interact with other reagents.
The trifluoromethoxy group is known for its strong electron-withdrawing nature, which significantly modulates the electronic properties of the piperidine ring. mdpi.comresearchgate.net This, in turn, affects the nucleophilicity of the piperidine nitrogen and the acidity of the N-H proton. Quantum chemical calculations can quantify these effects. For instance, DFT studies on fluorinated piperidines have been used to calculate pKa values, revealing that fluorination lowers the basicity of the piperidine nitrogen. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of nucleophilic and electrophilic attack. For a molecule like this compound, the HOMO is likely to be centered on the nitrogen atom, indicating its potential as a nucleophile. However, the electron-withdrawing trifluoromethoxy group will lower the energy of the HOMO, thereby reducing its nucleophilicity compared to unsubstituted piperidine. DFT studies on similar substituted piperidines have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Furthermore, computational models can predict the regioselectivity of reactions. For example, in the case of the generation and trapping of a 3,4-piperidyne intermediate, computational studies using the distortion/interaction model have successfully explained the observed regioselectivities of cycloaddition reactions. escholarship.org
Table 2: Predicted Effects of the Trifluoromethoxy Group on Reactivity
| Property | Predicted Effect of -(OCF3) Group | Computational Method for Prediction |
| Basicity of Nitrogen | Decreased | pKa calculation using DFT and appropriate solvent models. |
| Nucleophilicity of Nitrogen | Decreased | Analysis of HOMO energy and charge distribution from DFT calculations. |
| Acidity of C-H bonds | Increased at positions α to the OCF3 group | Calculation of bond dissociation energies or electrostatic potential maps. |
| Regioselectivity in Electrophilic Addition | Directed by electronic and steric factors | Modeling of reaction pathways with different electrophiles and analysis of transition state energies. |
Spectroscopic Property Prediction (without explicit reporting of properties)
Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for structure elucidation and characterization. For this compound, the prediction of NMR spectra (¹H, ¹³C, ¹⁹F) is particularly important.
The in silico prediction of NMR chemical shifts is now a common practice to aid in structural assignment. rsc.org DFT calculations are widely used for this purpose, and various functionals and basis sets have been benchmarked to achieve high accuracy. researchgate.netruc.dk For complex molecules with multiple stereocenters, computed spectra for all possible isomers can be compared with experimental data to determine the correct structure. rsc.org Machine learning models, trained on large datasets of QM-computed values, are also emerging as a rapid and accurate method for predicting chemical shifts. bohrium.comchemrxiv.org
Vibrational spectroscopy, such as FTIR and Raman, can also be modeled computationally. DFT calculations can predict the vibrational frequencies and intensities of different modes, such as the characteristic C-F stretches of the trifluoromethoxy group. This allows for the assignment of experimental spectral bands to specific molecular motions.
In Silico Screening for Potential Synthetic Utility (without direct biological applications)
While in silico screening is most famously used in drug discovery for identifying potential biological targets nih.govresearchgate.net, it also holds significant promise for exploring the synthetic utility of a building block like this compound. This can involve screening for potential applications in areas such as catalysis, materials science, or as a chiral auxiliary.
For example, the properties of this compound, such as its chirality and the electronic influence of the trifluoromethoxy group, could be assessed computationally for its suitability as a ligand in asymmetric catalysis. A virtual library of metal complexes incorporating this piperidine derivative could be generated and their properties, such as stability and the steric environment around the metal center, could be evaluated using molecular mechanics or DFT.
Another application of in silico screening is in the design of new reagents. The predicted reactivity of this compound can be used to identify potential reaction partners in multi-component reactions or to design novel transformations where the trifluoromethoxy group plays a key role in directing the outcome. capes.gov.br For instance, its potential as a dipole in cycloaddition reactions could be explored computationally. strath.ac.uk
Table 3: Potential In Silico Screening Applications for Synthetic Utility
| Area of Synthetic Utility | Computational Screening Approach | Predicted Properties of Interest |
| Asymmetric Catalysis (as a chiral ligand) | Docking simulations with transition metal precursors; DFT calculations of catalyst-substrate complexes. | Binding affinity, steric hindrance, electronic effects on the metal center. |
| Organocatalysis | Modeling of transition states for reactions catalyzed by the piperidine derivative. | Activation energies, enantioselectivity. |
| Materials Science (as a monomer or additive) | Calculation of properties like dipole moment, polarizability, and intermolecular interaction energies. | Self-assembly properties, electronic properties of resulting materials. |
| Reagent in Novel Reactions | Exploration of potential energy surfaces for reactions with a diverse set of partners. | Reaction barriers, thermodynamic stability of products. |
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
Research is anticipated to move towards catalytic systems that avoid precious metals like palladium or rhodium in favor of more sustainable options such as iron, copper, or nickel. Furthermore, the development of catalytic asymmetric methods for the direct introduction of the trifluoromethoxy group onto a piperidine (B6355638) precursor would represent a major advance. Such methods would ideally proceed under mild conditions and with high stereocontrol, thus streamlining the synthesis and reducing the need for lengthy purification steps.
| Synthetic Strategy | Traditional Approach | Sustainable Future Direction |
| Catalyst | Precious metals (e.g., Pd, Ru, Rh) | Earth-abundant metals (e.g., Fe, Cu, Ni) |
| Solvents | Chlorinated hydrocarbons, polar aprotics | Bio-based solvents, water, supercritical fluids |
| Reagents | Stoichiometric and hazardous reagents | Catalytic reagents, benign activating agents |
| Energy Input | High temperatures, prolonged heating | Photoredox catalysis, microwave irradiation |
Exploration of Novel Reactivity Modalities
The quest for new chemical reactions is a perpetual endeavor in organic synthesis. For (3S)-3-(trifluoromethoxy)piperidine, future research is likely to explore novel reactivity modalities that can enable its synthesis through unprecedented pathways or allow for its use as a building block in new and interesting ways. One such area is the use of photoredox catalysis, which harnesses the energy of visible light to drive chemical transformations. This approach could open up new avenues for the construction of the trifluoromethoxylated piperidine core under exceptionally mild conditions.
Another emerging area is the development of late-stage functionalization reactions. This would involve introducing the trifluoromethoxy group or modifying the piperidine ring at a late stage in a synthetic sequence, which is a highly desirable strategy in drug discovery. Such methods would provide rapid access to a diverse range of analogues of this compound for structure-activity relationship studies.
Advanced Computational Modeling for Predictive Synthesis
The use of computational tools in chemical research is becoming increasingly indispensable. For the synthesis of this compound, advanced computational modeling can play a pivotal role in predicting reaction outcomes, understanding reaction mechanisms, and designing more efficient synthetic routes. Density Functional Theory (DFT) calculations, for example, can be employed to study the transition states of key bond-forming reactions, providing insights that can guide the choice of catalysts, ligands, and reaction conditions to achieve higher yields and selectivities.
Moreover, machine learning algorithms are beginning to be used to predict the success of chemical reactions based on large datasets of known transformations. In the future, such tools could be used to identify optimal conditions for the synthesis of this compound with a minimal amount of empirical experimentation, thereby accelerating the discovery process.
| Computational Tool | Application in Synthesis of this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereochemical outcomes, catalyst design. |
| Molecular Dynamics (MD) | Simulation of solvent effects, understanding conformational preferences of intermediates. |
| Machine Learning (ML) | Prediction of reaction success, optimization of reaction conditions, retrosynthetic analysis. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. For the production of this compound, these technologies offer the potential for improved safety, scalability, and reproducibility. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, can enable better control over reaction parameters such as temperature and mixing, often leading to higher yields and purities.
Automated synthesis platforms, on the other hand, can perform multiple reactions in parallel with minimal human intervention. This high-throughput capability is particularly valuable for the rapid optimization of reaction conditions and for the synthesis of libraries of related compounds for screening purposes. The future will likely see the development of fully automated and integrated systems that can perform the multi-step synthesis of complex targets like this compound, from starting materials to the purified final product.
Q & A
Q. What are the common synthetic routes for (3S)-3-(trifluoromethoxy)piperidine, and how is enantiomeric purity ensured?
This compound is synthesized via enantioselective methods, such as asymmetric catalysis or chiral resolution. For example:
- Catalytic asymmetric synthesis : Iridium-catalyzed ring-opening reactions of oxabenzonorbornadiene derivatives can introduce trifluoromethoxy groups while preserving stereochemistry .
- Chiral auxiliary approaches : Bicyclic lactams derived from phenylglycinol can serve as precursors, with stereochemical control achieved through TFA-mediated cyclization and chromatographic separation (e.g., silica gel or HPLC) .
- Enantiomeric purity verification : Polarimetry, chiral HPLC, and (e.g., NOE experiments) are critical for confirming stereochemical integrity .
Q. What spectroscopic and analytical methods are employed to confirm the structure and stereochemistry of this compound?
- Nuclear Magnetic Resonance (NMR) : and identify proton and carbon environments, with splitting patterns (e.g., coupling constants) confirming substituent positions. For example, the trifluoromethoxy group () shows distinct signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula (e.g., CHFNO for the target compound).
- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are available .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the pharmacokinetic properties of piperidine derivatives in drug discovery?
The group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example:
- Bioactivity : Trifluoromethoxy-containing piperidines exhibit inhibitory activity against enzymes like β-glucuronidase, with IC values in the micromolar range .
- Pharmacokinetic optimization : Substituent placement at the 3-position of piperidine reduces first-pass metabolism, as observed in analogs like PF-06683324 , a phosphatase inhibitor with improved bioavailability .
- Computational modeling : Molecular docking studies predict interactions with hydrophobic enzyme pockets, guiding structural modifications .
Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Catalyst efficiency : Transition-metal catalysts (e.g., Ir, Pd) may require optimization to reduce costs and improve turnover numbers in large-scale reactions .
- Purification : Chromatography is impractical for industrial scales; alternatives include crystallization or dynamic kinetic resolution .
- Byproduct formation : Trifluoromethoxy group introduction can generate regioisomers, necessitating rigorous reaction monitoring (e.g., in situ FTIR or UPLC) .
Q. Are there discrepancies in reported biological activities of this compound derivatives, and how can researchers reconcile these?
Contradictions often arise from assay variability:
- Cell line specificity : Anti-proliferative effects may vary between cancer cell lines due to differences in membrane permeability or target expression .
- Enzyme source : Inhibitory potency against β-glucuronidase differs between recombinant human vs. bacterial isoforms .
- Experimental design : Standardize assays (e.g., fixed incubation times, controlled pH) and use positive controls (e.g., paroxetine hydrochloride , a related phenylpiperidine) for cross-study comparisons .
Methodological Recommendations
- Synthesis : Prioritize iridium-catalyzed asymmetric synthesis for scalable enantioselective production .
- Characterization : Combine with X-ray crystallography to resolve stereochemical ambiguities .
- Biological assays : Use isogenic cell lines and standardized protocols to minimize variability in activity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
